[Methyl(7H-purin-6-yl)amino]acetic acid is a modified adenine derivative that incorporates a glycine chain linked to the adenine ring through the N6 position . This compound belongs to the class of N6-modified-amino acid nucleobase analogs, which are of interest for their potential applications in various scientific research fields . Its structural similarity to natural nucleobases makes it a valuable building block for the synthesis of modified oligonucleotides and other biomolecules. Additionally, it can be utilized as a model compound to investigate noncovalent interactions in nucleic acids and as a tool to study the effect of modifications on the structure and function of biomolecules.
Methyl(7H-purin-6-yl)aminoacetic acid is a purine derivative with significant biochemical relevance, particularly in proteomics and drug development. This compound is characterized by its unique structure, which incorporates a purine base linked to an aminoacetic acid moiety. The molecular formula of methyl(7H-purin-6-yl)aminoacetic acid is with a molecular weight of approximately 207.19 g/mol .
Methyl(7H-purin-6-yl)aminoacetic acid is classified under purine derivatives, which are essential components in various biological systems, including nucleic acids and energy transfer molecules like adenosine triphosphate. This compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential applications in drug discovery and biochemical studies .
The synthesis of methyl(7H-purin-6-yl)aminoacetic acid typically involves the nucleophilic substitution reaction of 6-chloropurine with amino acids or their derivatives. A notable method includes the use of amino acid methyl ester hydrochlorides in condensation reactions with theophylline derivatives .
This approach allows for the selective formation of the methyl(7H-purin-6-yl)aminoacetic acid while minimizing side reactions.
The compound features a purine ring system fused to an aminoacetic acid side chain. The structural representation can be described as follows:
The InChI code for this compound is 1S/C8H9N5O2/c1-13(2-5(14)15)8-6-7(10-3-9-6)11-4-12-8/h3-4H,2H2,1H3,(H,14,15)(H,9,10,11,12) .
Methyl(7H-purin-6-yl)aminoacetic acid participates in various chemical reactions typical for purine derivatives:
These reactions underscore the versatility of methyl(7H-purin-6-yl)aminoacetic acid in synthetic organic chemistry.
The mechanism of action for methyl(7H-purin-6-yl)aminoacetic acid primarily revolves around its interaction with biological targets such as enzymes involved in nucleotide metabolism.
The precise mechanisms often require further investigation through biochemical assays and structural biology studies.
Methyl(7H-purin-6-yl)aminoacetic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications and formulations .
Methyl(7H-purin-6-yl)aminoacetic acid finds several applications in scientific research:
The design strategy underpinning purine-amino acid conjugates exemplifies the molecular hybridization approach in modern drug discovery. This methodology combines pharmacophoric elements from distinct bioactive molecules to create novel entities with potentially superior biological profiles:
Pharmacokinetic Optimization: Amino acid moieties can significantly influence the solubility and cellular uptake of purine derivatives. The carboxylic acid group in [methyl(7H-purin-6-yl)amino]acetic acid enhances water solubility compared to unsubstituted purines, potentially improving bioavailability. The methylamino spacer introduces conformational flexibility that may facilitate optimal binding interactions with biological targets [5].
Stereochemical Considerations: Purine conjugation at the α-carbon of chiral amino acids introduces critical stereochemical complexities. Research demonstrates that N-(purin-6-yl)-α-amino acids undergo racemization during carbodiimide-mediated coupling reactions, producing mixtures of (S,S)- and (R,S)-diastereomers in approximately 6:4 ratios. This racemization occurs independently of the imidazole ring's nitrogen atoms, suggesting inherent chirality lability at the amino acid α-carbon when conjugated at the purine C6 position [3].
Electronic Modulation: The electron-withdrawing properties of the acetic acid moiety in [methyl(7H-purin-6-yl)amino]acetic acid alter the electron density distribution across the purine ring system. This modification potentially enhances reactivity at electrophilic sites (e.g., N7, C8) while modulating hydrogen-bonding capabilities at H-donor/acceptor sites (N1-H, N3, N9) critical for molecular recognition processes [5].
Table 1: Molecular Descriptors of [methyl(7H-purin-6-yl)amino]acetic acid
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₉N₅O₂ | Defines elemental composition and molecular weight |
Molecular Weight | 207.19 g/mol | Impacts pharmacokinetics and synthetic yield |
SMILES Notation | CN(CC(=O)O)C₁=NC=NC₂=C₁NC=N₂ | Encodes structural connectivity |
Predicted Collision Cross Section (CCS) | 141.8 Ų ([M+H]⁺) | Informs mass spectrometry characterization parameters |
Hydrogen Bond Donors | 2 (N1-H, N9-H) | Influences target binding and solubility |
Hydrogen Bond Acceptors | 7 | Enhances water solubility and target interactions |
The synthesis of C6-substituted purines has evolved significantly since mid-20th century methodologies, driven by growing recognition of their therapeutic potential:
Early Methodologies (Pre-1960s): Initial synthetic routes relied on nucleophilic aromatic substitution of 6-chloropurine with amino acids under harsh alkaline conditions. Ward et al. (1961) pioneered this approach by reacting 6-chloropurine with various amino acids in aqueous sodium carbonate under reflux. While effective for glycine derivatives, these conditions risked racemization when using chiral α-amino acids, though rigorous stereochemical analysis was not routinely performed in early studies [3].
Racemization Challenges and Solutions: Contemporary research has systematically addressed stereochemical integrity in purine-amino acid conjugate synthesis. Vigorous conditions (aqueous Na₂CO₃, reflux) for nucleophilic substitution surprisingly preserve enantiomeric purity (>99% ee), as confirmed by chiral HPLC analysis of methyl ester derivatives. However, carbodiimide-mediated peptide coupling (e.g., DCC/HOBt/DIEA) of N-(purin-6-yl)-α-amino acids induces significant racemization (~40% R-configuration). This limitation necessitated alternative strategies such as:
Table 2: Evolution of Synthetic Approaches to Purine-Amino Acid Conjugates
Era | Primary Method | Key Limitations | Stereochemical Control |
---|---|---|---|
1960s-1980s | Nucleophilic substitution under reflux | Harsh conditions, limited scope | Variable, rarely analyzed |
1990s-2000s | Carbodiimide-mediated coupling | Significant racemization (~40%) | Poor for chiral α-amino acids |
2010s-Present | Dipeptide substitution / Solid-phase synthesis | Complex protection/deprotection | Excellent (diastereomerically pure) |
The amino acid component in purine conjugates serves as more than a passive solubilizing group, actively contributing to biological activity through multiple sophisticated mechanisms:
Target Recognition Enhancement: Structural analogs featuring glutamic acid dipeptide chains demonstrate significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MIC 3.1–6.25 μg/mL). The terminal carboxylic acid groups of glutamic acid residues engage in specific ionic interactions with basic residues in mycobacterial enzyme active sites, while the methylamino spacer in [methyl(7H-purin-6-yl)amino]acetic acid may facilitate DNA minor groove binding similar to established purine-based therapeutics. Computational docking studies suggest that the acetic acid moiety enables additional hydrogen bonding interactions compared to methyl or ethyl spacers [3] [4].
Molecular Recognition Specificity: The glutamate-containing conjugate N-(purin-6-yl)glycyl-(S)-glutamic acid exhibits remarkable activity against multidrug-resistant tuberculosis (MDR-TB) strains. Structure-activity relationship (SAR) studies reveal that replacing glycine with chiral amino acids (e.g., alanine, phenylalanine, valine) maintains activity only when stereochemical integrity is preserved. This emphasizes the critical role of both amino acid identity and absolute configuration in target engagement. Notably, derivatives lacking the terminal glutamic acid residue show substantially diminished antimycobacterial effects, highlighting the essential contribution of this moiety [3].
DNA Interaction Capabilities: Purine-amino acid conjugates may exert cytotoxic effects through DNA alkylation mechanisms analogous to classical purine-based chemotherapeutics. The N7 position of guanine represents the most nucleophilic site in DNA, with alkylation patterns varying based on conjugate structure. While [methyl(7H-purin-6-yl)amino]acetic acid itself has not been explicitly tested for DNA binding, structurally related C6-substituted purines demonstrate:
Table 3: Biological Activities of Representative Purine-Amino Acid Conjugates
Conjugate Structure | Target Organism/Pathway | Potency (MIC or IC₅₀) | Key Structural Determinants |
---|---|---|---|
N-(purin-6-yl)glycyl-(S)-glutamic acid | M. tuberculosis H37Rv | 3.1 μg/mL | Terminal Glu, glycine spacer |
N-(2-aminopurin-6-yl)glycyl-(S)-glutamic acid | MDR-TB strains | <6.25 μg/mL | 2-Amino group, Glu moiety |
N-(purin-6-yl)-β-alanine | HER2/neu kinase | Moderate activity | Flexible β-alanine linker |
[methyl(7H-purin-6-yl)amino]acetic acid | Not fully characterized (predicted) | Unknown | Methylamino spacer, carboxylic acid |
N-(7-deazapurin-6-yl)-(S)-alanine | Antimycobacterial screening | Weak activity | Chiral center preservation required |
The methylamino spacer in [methyl(7H-purin-6-yl)amino]acetic acid offers distinct advantages over simple methyl or ethyl linkers. This structural feature:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: